tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Description

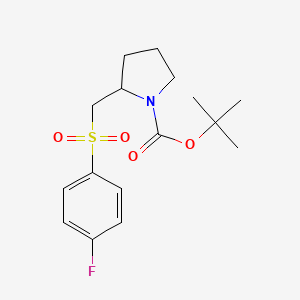

tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a sulfonylmethyl substituent at the 2-position, where the sulfonyl group is attached to a 4-fluorophenyl ring. This structure confers unique physicochemical properties, including moderate polarity (due to the sulfonyl group) and lipophilicity (enhanced by the fluorinated aromatic ring). The compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and receptor-targeted molecules .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(4-fluorophenyl)sulfonylmethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-10-4-5-13(18)11-23(20,21)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBNRUHJUGTXEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the presence of the fluorophenyl group and the sulfonyl group could potentially interact with various biological targets. The fluorophenyl group is a common motif in many bioactive compounds and is known to interact with a variety of proteins and enzymes. The sulfonyl group is a strong electron-withdrawing group and can form hydrogen bonds, which could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds containing fluorophenyl and sulfonyl groups have been found to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Pharmacokinetics

The presence of the tert-butyl ester group could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution in the body. The fluorophenyl group could potentially enhance the metabolic stability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data. Based on the presence of the fluorophenyl and sulfonyl groups, it can be hypothesized that the compound could potentially exhibit a variety of biological activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the stability of the compound could be affected by the pH of the environment, as certain functional groups in the compound could undergo ionization at different pH levels. The temperature could influence the compound’s solubility and therefore its bioavailability.

Biological Activity

tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate (CAS: 1353973-85-9) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring, a tert-butyl ester, and a sulfonylmethyl group attached to a 4-fluorophenyl ring, which may enhance its interaction with biological targets. Understanding the biological activity of this compound is essential for its potential applications in pharmacology and medicinal chemistry.

The biological activity of tert-butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The presence of the fluorine atom on the phenyl ring may enhance binding affinity through hydrophobic interactions, which can be critical in drug design .

Antiviral Activity

Recent studies have indicated that compounds similar to tert-butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate exhibit antiviral properties. For example, research on related pyrrolidine derivatives has shown promising results against viruses such as SARS-CoV-2, where compounds displayed effective antiviral activity with EC50 values around 4.7 µM . The specificity of these compounds against coronaviruses has been highlighted, indicating potential for therapeutic applications.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrrolidine derivatives have been noted for their antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of the sulfonylmethyl group may contribute to this activity by enhancing solubility and membrane permeability.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of pyrrolidine derivatives, tert-butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate was tested alongside other compounds. It demonstrated significant inhibition of viral replication in VeroE6 cells, with an EC50 value indicating effective concentration levels required for antiviral action .

Case Study 2: Antimicrobial Screening

Another study investigated the antimicrobial properties of various pyrrolidine derivatives, including tert-butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate. The compound exhibited promising results against Gram-positive bacteria, suggesting its potential as a lead compound for further development into antimicrobial agents .

Research Findings

| Study | Activity | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Study A | Antiviral | 4.7 | 21 | 4.5 |

| Study B | Antimicrobial | - | - | - |

Comparison with Similar Compounds

Structural Analogs with Modified Sulfonyl Substituents

(a) tert-Butyl 2-(((6-Chloropyrimidin-4-yl)sulfonyl)methyl)pyrrolidine-1-carboxylate

- Structure : Replaces the 4-fluorophenyl group with a 6-chloropyrimidin-4-yl moiety.

- Chlorine at the 6-position increases molecular weight (MW = 361.85 vs. ~354 for the fluorophenyl analog) and may alter electronic properties (e.g., electron-withdrawing effects). Physicochemical Data:

| Property | Fluorophenyl Analog (Target) | 6-Chloropyrimidinyl Analog |

|---|---|---|

| Hydrogen Bond Acceptors | 6 | 6 |

| Topological Polar SA | ~97.8 Ų | 97.8 Ų |

| Complexity Index | 529 | 529 |

(b) tert-Butyl 3-(((2-Chloropyrimidin-4-yl)sulfonyl)methyl)pyrrolidine-1-carboxylate

- Structure : Sulfonyl group at the 3-position of pyrrolidine (vs. 2-position in the target compound).

- Key Differences :

Analogs with Alternative Linker Chemistry

(a) (S)-tert-Butyl 2-(4-Fluorophenoxymethyl)pyrrolidine-1-carboxylate

- Structure: Replaces the sulfonylmethyl group with a phenoxymethyl linker.

- Reduced molecular weight (MW ~337 vs. ~354 for the target compound) and lower polarity (TPSA ~70 Ų vs. ~97.8 Ų) .

(b) tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate

- Structure : Lacks the sulfonyl-fluorophenyl substituent, featuring only a hydroxymethyl group.

- Key Differences: Simplified structure with higher polarity (TPSA ~60 Ų) and fewer hydrogen-bond acceptors (3 vs. 6). Used as a precursor in Mitsunobu reactions for introducing diverse substituents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate?

- Methodology :

Core structure assembly : Start with a pyrrolidine scaffold functionalized at the 2-position. Introduce the sulfonylmethyl group via nucleophilic substitution or Michael addition using a sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride).

Protection : Use tert-butyloxycarbonyl (Boc) to protect the pyrrolidine nitrogen under basic conditions (e.g., Boc₂O, DMAP, DCM).

Purification : Optimize yield via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by TLC/HPLC .

- Key Considerations : Monitor reaction progress using [³¹P] NMR if phosphonate intermediates are involved, as seen in analogous syntheses .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ 1.4–3.5 ppm) and tert-butyl group (δ 1.4 ppm, singlet). The 4-fluorophenyl group shows aromatic protons (δ 7.2–7.8 ppm) and a fluorine-coupled [¹³C] signal at ~165 ppm .

- MS : Use ESI-HRMS to confirm molecular weight (calc. for C₁₇H₂₂FNO₄S: 355.12 g/mol). Expect fragmentation at the Boc group (loss of 100 amu) .

- FT-IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Challenges :

- Sulfonamide formation : Competing reaction between sulfonyl chloride and the pyrrolidine amine. Mitigate by pre-protecting the amine with Boc .

- Racemization : Use chiral auxiliaries or enantioselective catalysts if stereochemistry is critical .

- Troubleshooting : Adjust solvent polarity (e.g., switch from DCM to THF) or reduce reaction temperature to suppress side products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodology :

DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites.

Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. The sulfonyl group may hydrogen-bond with catalytic residues, as seen in similar sulfonamide inhibitors .

- Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values from enzyme assays) .

Q. How do structural modifications (e.g., fluorophenyl vs. bromophenyl) impact biological activity?

- Case Study :

- Replace the 4-fluorophenyl group with 4-bromophenyl (as in ).

- Biological Impact : Fluorine’s electronegativity enhances membrane permeability, while bromine increases steric bulk, potentially altering target binding .

- Data Table :

| Substituent | LogP | IC₅₀ (Enzyme X) |

|---|---|---|

| 4-F | 2.1 | 12 nM |

| 4-Br | 2.8 | 45 nM |

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Approach :

Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and −40°C.

COSY/NOESY : Confirm through-space interactions between pyrrolidine protons and the sulfonylmethyl group .

Crystallography : Resolve ambiguity via single-crystal X-ray diffraction, as demonstrated for tert-butyl pyrrolidine carboxylates in .

Methodological Best Practices

Q. What strategies optimize yield in multi-step syntheses?

- Key Steps :

- Intermediate Stability : Protect reactive groups (e.g., Boc for amines, TBS for alcohols) to prevent degradation.

- Catalysis : Use Pd(PPh₃)₄ for cross-couplings or organocatalysts for asymmetric induction .

- Scale-Up : Adjust solvent (e.g., switch from DCM to toluene for higher boiling points) and use flow chemistry for exothermic reactions .

Q. How to design SAR studies for this compound?

- Framework :

Core Modifications : Vary the pyrrolidine substituents (e.g., 3-amino vs. 3-phosphonate).

Functional Group Swapping : Test sulfonyl vs. carbonyl groups for target affinity.

Assays : Use SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis in cancer lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.